Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-
Overview
Description
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, methoxy, and an allyl ether group
Mechanism of Action
Mode of Action
It’s known that brominated aromatic compounds can participate in various reactions such as free radical bromination and nucleophilic substitution . In these reactions, the compound may interact with its targets, leading to changes in their function or structure.
Biochemical Pathways
Given its potential to undergo reactions at the benzylic position , it may influence pathways involving aromatic compounds or those susceptible to bromination.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, certain conditions may favor its participation in free radical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- typically involves multiple steps. One common method includes the bromination of methoxybenzene followed by the introduction of the allyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom and forming a methoxy-allyl benzene derivative.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Methoxy-allyl benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Benzene, 1-bromo-4-methoxy-: Similar structure but lacks the allyl ether group.
1-Bromo-4-methoxy-2-nitrobenzene: Contains a nitro group instead of the allyl ether group.
Uniqueness: Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- is unique due to the presence of the allyl ether group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- and its significance in various scientific domains
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(2-methylprop-2-enoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONRASPMOGEKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC(=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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